molecular formula C24H16Cl2 B15075887 2,4-Dichloro-1,3,5-triphenylbenzene CAS No. 112322-80-2

2,4-Dichloro-1,3,5-triphenylbenzene

Cat. No.: B15075887
CAS No.: 112322-80-2
M. Wt: 375.3 g/mol
InChI Key: ZQBDQCKMIHCHLI-UHFFFAOYSA-N
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Description

2,4-Dichloro-1,3,5-triphenylbenzene is an organic compound with the molecular formula C24H16Cl2 It is a derivative of benzene, where two chlorine atoms and three phenyl groups are substituted at the 2, 4, and 1, 3, 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1,3,5-triphenylbenzene typically involves the electrophilic aromatic substitution reaction. One common method is the chlorination of 1,3,5-triphenylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-1,3,5-triphenylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The phenyl groups can undergo oxidation to form quinones or reduction to form cyclohexyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 2,4-diamino-1,3,5-triphenylbenzene or 2,4-dialkoxy-1,3,5-triphenylbenzene can be formed.

    Oxidation Products: Quinone derivatives of 1,3,5-triphenylbenzene.

    Reduction Products: Cyclohexyl derivatives of 1,3,5-triphenylbenzene.

Scientific Research Applications

2,4-Dichloro-1,3,5-triphenylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1,3,5-triphenylbenzene involves its interaction with various molecular targets. The compound’s chlorine atoms and phenyl groups allow it to participate in multiple pathways, including:

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-1,3,5-triphenylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of chlorine atoms and phenyl groups makes it a versatile compound for various research and industrial purposes.

Properties

CAS No.

112322-80-2

Molecular Formula

C24H16Cl2

Molecular Weight

375.3 g/mol

IUPAC Name

2,4-dichloro-1,3,5-triphenylbenzene

InChI

InChI=1S/C24H16Cl2/c25-23-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)24(26)22(23)19-14-8-3-9-15-19/h1-16H

InChI Key

ZQBDQCKMIHCHLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)C3=CC=CC=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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